![molecular formula C12H14OS B12608754 (Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone CAS No. 917906-11-7](/img/structure/B12608754.png)
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone is a chemical compound that combines a bicyclic structure with a thiophene ring. The bicyclo[2.2.1]heptane moiety is a common scaffold in organic chemistry, known for its rigidity and stability, while the thiophene ring is a sulfur-containing heterocycle that is often found in biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[22One common method is the [2+2] cycloaddition reaction, which can be catalyzed by photochemistry . This reaction involves the use of dienes and a mercury lamp, although this method can be technically challenging and requires special equipment .
Industrial Production Methods
The use of photocatalytic cycloaddition reactions has been explored for the efficient production of bicyclic structures .
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Its potential biological activity makes it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets. The thiophene ring can participate in various interactions, including π-π stacking and hydrogen bonding, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic scaffold but may have different substituents.
Thiophene derivatives: Compounds with a thiophene ring but different additional structures.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone is unique due to its combination of a rigid bicyclic structure and a biologically active thiophene ring. This dual functionality makes it a versatile compound in various fields of research and application .
Propiedades
Número CAS |
917906-11-7 |
|---|---|
Fórmula molecular |
C12H14OS |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanyl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C12H14OS/c13-12(11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h1-2,5,8-10H,3-4,6-7H2 |
Clave InChI |
KUHTZYDNEGASQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)

![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
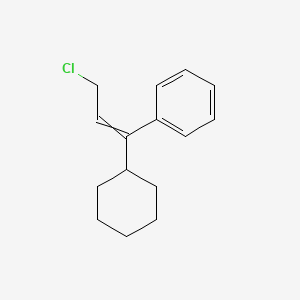
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
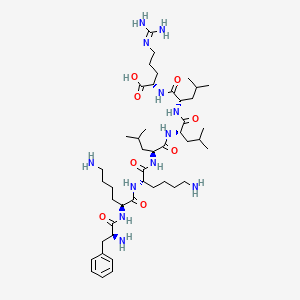
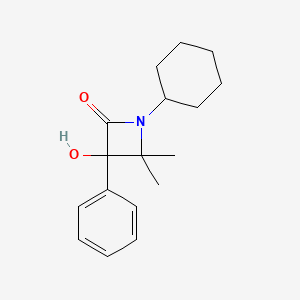
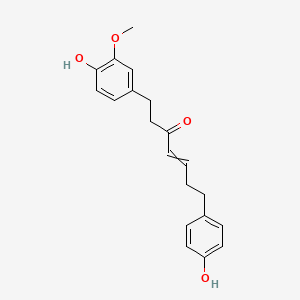
![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
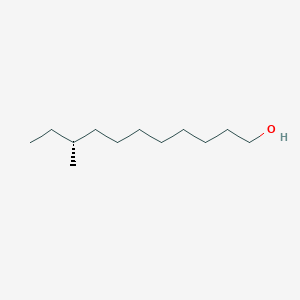
![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
